Val-Cit-PAB-MMAF sodium
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Overview
Description
Val-Cit-PAB-MMAF sodium is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a potent tubulin polymerization inhibitor, monomethyl auristatin F (MMAF). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF sodium involves multiple steps. The peptide linker Val-Cit-PAB is synthesized first, followed by the conjugation of MMAF. The final product is obtained by combining these components under specific reaction conditions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. The compound is stored under nitrogen at 4°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Val-Cit-PAB-MMAF sodium undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by proteases such as cathepsin B.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
DMSO: Used as a solvent for dissolving the compound.
Proteases: Enzymes like cathepsin B that cleave the peptide linker.
Major Products
The major products formed from these reactions include the free drug MMAF and the cleaved peptide linker .
Scientific Research Applications
Val-Cit-PAB-MMAF sodium has several scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.
Drug Delivery Systems: Studied for its potential in improving drug delivery systems by enhancing the specificity and efficacy of therapeutic agents.
Biological Research: Used in research to study the mechanisms of drug action and the role of specific proteins in cancer cell proliferation.
Mechanism of Action
Val-Cit-PAB-MMAF sodium exerts its effects through the following mechanism:
Binding to Target Antigen: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell and transported to the lysosome, where the peptide linker is cleaved by cathepsin B.
Release of MMAF: The cleavage releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Val-Cit-PAB-MMAF sodium is unique compared to other similar compounds due to its specific peptide linker and potent cytotoxic agent. Similar compounds include:
Val-Cit-PAB-MMAE: Another ADC linker that uses monomethyl auristatin E (MMAE) instead of MMAF.
Val-Ala-PABC-MMAF: Uses a different peptide linker (Val-Ala-PABC) but the same cytotoxic agent (MMAF).
This compound stands out due to its specific linker design, which allows for efficient cleavage and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy .
Properties
Molecular Formula |
C58H91N10NaO13 |
---|---|
Molecular Weight |
1159.4 g/mol |
IUPAC Name |
sodium;(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
InChI Key |
VKWAOGJXVRQDIB-RKJISGKISA-M |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
Origin of Product |
United States |
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